Product packaging for Brombuterol hydrochloride(Cat. No.:CAS No. 21912-49-2)

Brombuterol hydrochloride

Cat. No.: B587892
CAS No.: 21912-49-2
M. Wt: 402.55 g/mol
InChI Key: XGPFKIAOVSGRSY-UHFFFAOYSA-N
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Description

β-Adrenergic Receptor Agonism

Brombuterol (B1226356) hydrochloride is recognized as a β-adrenergic receptor agonist. medchemexpress.commedchemexpress.com This means it binds to and activates β-adrenergic receptors, which are a class of G protein-coupled receptors that are targets of catecholamines like epinephrine. medchemexpress.comnih.gov The activation of these receptors by an agonist triggers specific physiological responses within the cell.

Research indicates that brombuterol hydrochloride exhibits selectivity for the β2-adrenergic receptor subtype. caymanchem.comselleckchem.com β-adrenergic receptors are categorized into three main subtypes: β1, β2, and β3. clevelandclinic.org The selectivity of an agonist for a particular receptor subtype is a critical area of pharmacological research as it determines the specific cellular effects of the compound. nih.gov The development of agonists with high selectivity for the β2-adrenergic receptor has been a focus in the study of respiratory conditions. nih.gov Other compounds known for their β2-adrenergic receptor selectivity include salbutamol (B1663637) and fenoterol. selleckchem.com

The binding of a β2-adrenergic agonist like brombuterol to its receptor initiates a well-defined intracellular signaling pathway. wikipedia.org This process is mediated by a stimulatory G protein, which, when activated, stimulates the enzyme adenyl cyclase. wikipedia.orgnih.gov Adenyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govsemanticscholar.org

The resulting increase in intracellular cAMP levels is a key event in the signaling cascade. nih.govdrugbank.com cAMP is a crucial second messenger that activates other downstream effectors, most notably protein kinase A (PKA). nih.govnih.gov This activation of PKA leads to the phosphorylation of various cellular proteins, ultimately resulting in the physiological response associated with β2-adrenergic receptor stimulation, such as the relaxation of smooth muscle. wikipedia.org This signaling pathway is a common mechanism for many G protein-coupled receptors. ebi.ac.ukyeastgenome.org

Interaction with Biological Macromolecules

The interaction of chemical compounds with biological macromolecules, particularly proteins, is a fundamental aspect of pharmacology. These interactions can significantly influence the distribution and availability of a compound in the body.

Human serum albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport of numerous endogenous and exogenous substances. nih.govmdpi.commdpi.com The binding of compounds to HSA is a significant factor in their pharmacokinetic profiles. nih.govnih.gov

PropertyDescription
Protein Human Serum Albumin (HSA)
Function Major transport protein in the blood for various substances. nih.gov
Significance Binding to HSA affects the free concentration and half-life of a drug. nih.gov

This table provides a summary of the key features of Human Serum Albumin (HSA) in the context of drug binding.

Fluorescence spectroscopy is a valuable technique used to study the binding of small molecules to proteins like HSA. One phenomenon observed in these studies is fluorescence quenching, which is the decrease in the fluorescence intensity of a substance. wikipedia.org This quenching can occur through different mechanisms, primarily static or dynamic quenching. rsc.org

Static quenching occurs when the small molecule (the quencher) forms a non-fluorescent complex with the fluorophore (in this case, the tryptophan residues in HSA) in its ground state. wikipedia.orgunibo.it The formation of this stable complex is the primary cause of the observed decrease in fluorescence. nih.gov This mechanism is distinguished from dynamic quenching, which results from collisional encounters between the quencher and the excited-state fluorophore. rsc.org Studies investigating the interaction of various compounds with HSA have often identified static quenching as the predominant mechanism, indicating the formation of a stable ground-state complex. mdpi.com

Research has identified specific drug-binding sites on the HSA molecule. nih.govnih.gov The two principal binding sites are known as Sudlow's Site I and Sudlow's Site II. mdpi.com These sites are located in distinct subdomains of the albumin protein and have preferences for binding different types of molecules. nih.gov

Sudlow's Site I: Located in subdomain IIA, this site typically binds bulky, heterocyclic anionic drugs. mdpi.com

Sudlow's Site II: Situated in subdomain IIIA, this site has a preference for aromatic carboxylates. mdpi.com

The characterization of these binding sites is crucial for understanding how different compounds interact with HSA and for predicting potential drug-drug interactions. nih.gov

Binding SiteLocation (Subdomain)Preferred Ligands
Sudlow's Site I IIABulky, heterocyclic anions mdpi.com
Sudlow's Site II IIIAAromatic carboxylates mdpi.com

This table outlines the characteristics of the primary drug-binding sites on Human Serum Albumin (HSA).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19Br2ClN2O B587892 Brombuterol hydrochloride CAS No. 21912-49-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPFKIAOVSGRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944512
Record name 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21912-49-2
Record name 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization in Research

Synthetic Routes for Brombuterol (B1226356) Hydrochloride

The synthesis of Brombuterol hydrochloride can be achieved through various chemical pathways. Researchers have focused on developing practical and efficient methods for its production, often starting from readily available precursors.

Precursor Identification and Utilization (e.g., 4′-aminoacetophenone)

4′-Aminoacetophenone serves as a key starting material in a practical and high-yield synthesis of Brombuterol. researchgate.netmolaid.com This precursor, a readily available aromatic ketone, undergoes a series of reactions to introduce the necessary functional groups and build the final structure of Brombuterol. researchgate.netsigmaaldrich.comcdhfinechemical.com The synthesis generally involves the transformation of the acetyl group and the modification of the aromatic ring. chemicalbook.comgoogle.com The use of well-defined precursors like 4′-aminoacetophenone is fundamental to achieving an efficient and scalable synthetic process. researchgate.net

Preparation of this compound Derivatives for Research

The synthesis of this compound derivatives is essential for various research applications, including metabolic studies and the development of analytical methods. These derivatives often incorporate isotopic labels or are designed for conjugation to other molecules.

Deuterium (B1214612) Labeled this compound Synthesis

Deuterium-labeled compounds are invaluable tools in analytical chemistry, particularly as internal standards in mass spectrometry-based quantification. Brombuterol-d9 hydrochloride is a commercially available deuterium-labeled version of this compound. medchemexpress.com The synthesis of deuterated compounds can be achieved through various methods, such as H-D exchange reactions catalyzed by palladium on carbon in the presence of deuterium oxide (D2O). princeton.edumdpi.com The incorporation of deuterium into a molecule like Brombuterol allows for its differentiation from the unlabeled analogue by mass spectrometry, which is critical for accurate quantification in complex biological matrices. nih.gov

Immunogen and Coating Antigen Preparation for Immunoassays

Immunoassays are powerful analytical tools for detecting and quantifying substances like Brombuterol. The development of these assays requires the preparation of immunogens and coating antigens, which are derivatives of Brombuterol conjugated to carrier proteins.

A common method for preparing Brombuterol immunogens and coating antigens is the diazobenzidine method. researchgate.netrsc.orgrsc.orgkisti.re.kr This technique involves the diazotization of the primary aromatic amine group on Brombuterol, followed by coupling to a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA). researchgate.netrsc.orgresearchgate.net The resulting conjugate, for instance, Brombuterol-BSA, can then be used to immunize animals to produce antibodies against Brombuterol. rsc.orgresearchgate.net Similarly, a Brombuterol-OVA conjugate can be used as a coating antigen in enzyme-linked immunosorbent assays (ELISAs). rsc.orgresearchgate.net

The successful synthesis of these conjugates is a critical first step in the development of sensitive and specific immunoassays for the detection of Brombuterol. researchgate.netrsc.orgrsc.org

Research Findings on Brombuterol Immunoassays

Assay TypeAntibody TypeKey FindingsReference
Competitive Polyclonal Antibody based ELISAPolyclonalIC50: 0.165 ng/mL; LOD: 0.007 ng/mL; Low cross-reactivity with other β-agonists. researchgate.netrsc.org
Monoclonal Antibody-based ELISAMonoclonal (13D12C1)IC50: 0.56 ng/mL; LOD: 0.047 ng/mL; No cross-reactivity with several related compounds, but 52.8% with clenbuterol (B1669167). rsc.org
Chemiluminescence Enzyme Immunoassay (ciCLEIA)PolyclonalHigh cross-reactivity with clenbuterol (139.6%) and brombuterol (225%). ingentaconnect.com

Synthesis of Novel Analogues for Structure-Activity Relationship Studies

The exploration of novel analogues of existing therapeutic agents is a cornerstone of medicinal chemistry, aimed at elucidating the intricate relationship between a molecule's structure and its biological activity. In the context of β2-adrenergic agonists like brombuterol, the synthesis of novel analogues allows researchers to probe the key structural features required for potent and selective interaction with the β2-adrenergic receptor. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, the principles of its molecular interactions can be inferred from comprehensive studies on structurally similar and widely researched β2-agonists, such as salbutamol (B1663637) and clenbuterol.

The core structure of these agonists typically consists of three main components amenable to chemical modification: the aromatic ring, the ethanolamine (B43304) side chain, and the N-alkyl substituent. SAR studies on related compounds have demonstrated that even minor alterations to these components can significantly impact agonist potency, selectivity for the β2-receptor over other adrenergic receptors (e.g., β1 and β3), and the duration of action. acs.orgnih.govnih.gov

Research into the synthesis of novel β2-agonist analogues often involves multi-step synthetic pathways. For instance, the synthesis of salbutamol analogues has involved the modification of the meta-hydroxymethyl group on the phenyl ring to various other substituents. nih.gov These synthetic strategies allow for the systematic evaluation of how different functional groups at this position influence the compound's interaction with the receptor.

Similarly, studies on clenbuterol analogues have explored the impact of altering the substituents on the aromatic ring. ijpsonline.comnih.gov The synthesis of these analogues provides valuable data on the electronic and steric requirements for optimal receptor binding and activation. For example, the number and position of halogen atoms on the aromatic ring have been shown to be critical for activity. nih.gov

The N-alkyl substituent also plays a crucial role in determining the pharmacological profile of β2-agonists. Increasing the size of the N-substituent can enhance β2-selectivity. nih.gov The synthesis of a series of N-substituted analogues of trimetoquinol, another β-adrenergic agonist, demonstrated that larger N-substituents improved the β2/β1-selectivity ratio. nih.gov

The findings from these synthetic and pharmacological evaluation studies are instrumental in constructing a comprehensive SAR model for β2-adrenergic agonists. This knowledge not only helps in understanding the molecular basis of their action but also guides the design of new therapeutic agents with improved efficacy and safety profiles.

Detailed Research Findings from Analogues of Structurally Related Compounds

To illustrate the principles of SAR within this class of compounds, the following tables summarize the findings from studies on salbutamol and clenbuterol analogues. These findings highlight how specific structural modifications influence their biological activity.

Table 1: Structure-Activity Relationship of Salbutamol Analogues with Modifications on the Aromatic Ring

Compound/Analogue Modification on Aromatic Ring Observed Activity Reference
Salbutamol3-hydroxymethyl, 4-hydroxylPotent and selective β2-agonist. nih.gov
Analogue 1d3-(1-hydroxyethyl), 4-hydroxylRetained high potency, considerably more selective for tracheobronchial vs. cardiac muscle. nih.gov
Analogue 1f3-(1,2-dihydroxyethyl), 4-hydroxylRetained high potency, considerably more selective for tracheobronchial vs. cardiac muscle. nih.gov
Analogue 1g3-(1-hydroxy-2-methoxyethyl), 4-hydroxylRetained high potency, considerably more selective for tracheobronchial vs. cardiac muscle. nih.gov
Analogue 1h3-(2-hydroxy-1-methoxyethyl), 4-hydroxylRetained high potency, considerably more selective for tracheobronchial vs. cardiac muscle. nih.gov

Table 2: Structure-Activity Relationship of Clenbuterol Analogues

Compound/Analogue Modification Observed Activity Reference
Clenbuterol4-amino, 3,5-dichloroPotent β2-agonist. ijpsonline.com
Monochloro-analogue4-amino, 3-chloroSynthesized to ascertain if activity is retained with only one chlorine atom. ijpsonline.com
Photoswitchable Analogue 12bAzo-extension of the aromatic ringThe trans isomer exhibited partial agonism, while the cis isomer acted as a higher affinity antagonist. nih.gov

Pharmacological Research Mechanisms

Interaction with Biological Macromolecules

Protein Binding Studies (e.g., Human Serum Albumin)

Thermodynamic Parameter Analysis for Binding Forces (e.g., Hydrophobic Force)

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the thermodynamic parameter analysis of brombuterol (B1226356) hydrochloride's binding forces with its target receptors. Research providing specific experimental values for the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the binding of brombuterol hydrochloride is not publicly available. Consequently, a quantitative analysis of the binding forces, including the specific contribution of hydrophobic interactions for this particular compound, cannot be presented with detailed, compound-specific research findings and data tables.

However, the general principles of thermodynamic analysis for ligand-receptor binding, particularly for agonists at G-protein coupled receptors (GPCRs) like the β-adrenergic receptors targeted by brombuterol, provide a framework for understanding the potential mechanisms at play.

General Principles of Thermodynamic Binding Analysis

The binding of a ligand to a receptor is governed by fundamental thermodynamic principles. The key parameters—enthalpy, entropy, and Gibbs free energy—collectively describe the spontaneity and the nature of the binding event. nih.govwhiterose.ac.uk The relationship between these parameters is given by the equation:

ΔG = ΔH - TΔS

Where:

ΔH (Enthalpy): Reflects the change in heat content of the system. It is associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, between the ligand and the receptor. univr.it

ΔS (Entropy): Represents the change in the randomness or disorder of the system. It is significantly influenced by changes in the solvation of both the ligand and the receptor, as well as changes in their conformational flexibility upon binding. univr.it

T: The absolute temperature in Kelvin.

Techniques like Isothermal Titration Calorimetry (ITC) are primary methods used to directly measure the heat changes (enthalpy) upon binding, from which the binding affinity (and thus Gibbs free energy) and entropy can be determined. rsc.orgnih.govharvard.edu

The Role of Hydrophobic Forces

The binding of antagonists to β-adrenergic receptors has been described as being primarily entropy-driven, which is consistent with a hydrophobic interaction. nih.gov In contrast, agonist binding often involves more complex thermodynamic signatures that can be either enthalpy-driven or entropy-driven, reflecting the conformational changes the receptor undergoes upon activation. uni-regensburg.de

For β-adrenergic partial agonists, studies on compounds like befunolol (B1667911) and carteolol (B1214276) have shown that interactions with different affinity states of the receptor can have distinct thermodynamic profiles. For instance, interaction with the high-affinity binding site was found to be entropy-driven, while interaction with the low-affinity site involved decreases in both enthalpy and entropy. nih.gov

Detailed Research Findings

As previously stated, specific research detailing the thermodynamic parameters for this compound binding is not available in the reviewed literature. Studies on other β-adrenergic agonists have revealed varied thermodynamic profiles. For example, the binding of some agonists is an entropy-driven process, while for others, it is enthalpy-driven. uni-regensburg.de This variability highlights that the specific chemical structure of the ligand dictates the precise nature of the thermodynamic forces governing its interaction with the receptor. Without experimental data for this compound, any discussion of its specific binding thermodynamics would be speculative.

Data Tables

Due to the lack of specific experimental data for this compound in the scientific literature, no data tables for its binding thermodynamics can be generated.

Analytical Methodologies in Brombuterol Hydrochloride Research

Chromatographic Techniques

Chromatography is the cornerstone of analytical efforts for identifying and quantifying Brombuterol (B1226356) hydrochloride. nih.gov These methods separate the compound from other substances in a mixture, allowing for precise measurement. gmpua.com The most frequently employed techniques involve liquid or gas chromatography paired with various forms of mass spectrometry detection. researchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of Brombuterol hydrochloride and other β-agonists. researchgate.netresearchgate.net This method offers high selectivity and sensitivity, making it ideal for detecting trace amounts of the compound in complex biological samples. researchgate.netlittlemsandsailing.com The process involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization and detection by a tandem mass spectrometer. springernature.com The mass spectrometer provides two stages of mass analysis (MS/MS), which enhances specificity by monitoring characteristic precursor-to-product ion transitions, thereby minimizing the likelihood of false-positive results. springernature.com

Research has demonstrated the utility of LC-MS/MS for identifying Brombuterol and related compounds in samples like liver tissue. researchgate.net The use of ion trap technology within the mass spectrometer can facilitate the identification of each analyte even without complete chromatographic separation. researchgate.net For related β-agonists, LC-MS/MS methods have achieved high sensitivity, with lower limits of quantification (LLOQ) reported to be as low as 10.00 pg/mL in plasma. nih.govresearchgate.net The high throughput capability of modern LC-MS/MS systems, with run times often under 6 minutes per sample, makes this method suitable for large-scale screening and pharmacokinetic studies. nih.gov

ParameterDescriptionSource
InstrumentationLiquid chromatograph coupled to a tandem mass spectrometer (e.g., API 4000, Xevo TQ-S). nih.govresearchgate.net
ColumnTypically a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. nih.govresearchgate.net
Mobile PhaseA gradient elution using a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid. nih.govresearchgate.net
Ionization ModePositive electrospray ionization (ESI+) is commonly used for β-agonists. nih.govresearchgate.netnih.gov
DetectionMultiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. springernature.comnih.gov
Sensitivity (LLOQ)Can reach as low as 10.00 pg/mL in plasma for related compounds. nih.govresearchgate.net

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) represents a gold standard for quantitative analysis, providing the highest levels of accuracy and precision. nih.govcore.ac.uk This technique involves adding a known quantity of a stable, isotopically labeled version of the analyte (e.g., Brombuterol containing ¹³C or ²H atoms) to the sample as an internal standard before sample preparation. nih.gov Because the isotopically labeled standard is chemically identical to the analyte, it experiences the same effects during extraction, cleanup, and ionization, effectively correcting for matrix effects and variations in instrument response. core.ac.uk

The mass spectrometer can distinguish between the native analyte and the heavier isotopic standard based on their mass-to-charge ratio. nih.gov Quantification is then performed by measuring the ratio of the response of the native analyte to that of the isotopic standard. core.ac.uk This approach is routinely used by metrology institutes to certify reference materials and to develop reference measurement procedures due to its ability to deliver highly accurate and reliable concentration values. nih.gov Methods based on this principle have demonstrated high accuracy (101-105%) and precision (5-8%) in complex matrices. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another established technique for the analysis of Brombuterol. researchgate.netresearchgate.net This method requires the analyte to be volatile and thermally stable so it can be transported through the GC column in a gaseous state. mdpi.com For non-volatile compounds like Brombuterol, a chemical derivatization step is typically necessary to increase their volatility and improve chromatographic performance. mdpi.comnih.gov

Following separation by the gas chromatograph, the analyte is detected by a tandem mass spectrometer, which, similar to LC-MS/MS, provides high sensitivity and specificity. amazonaws.com The use of tandem mass spectrometry is particularly valuable for confirmatory analysis, as it can help meet stringent regulatory criteria for the identification of residues, such as those set by the European Union, by providing a sufficient number of diagnostic ions. nih.gov While effective, GC-MS/MS methods can involve more complex and time-consuming sample preparation procedures compared to LC-MS/MS, and may have higher detection limits in some cases. researchgate.net

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap mass analyzer, offers significant advantages for the detection of Brombuterol. researchgate.netresearchgate.net UHPLC systems use columns with smaller particles, which provides faster analysis times and higher separation efficiency compared to conventional HPLC. nih.gov

HRMS instruments, like the Orbitrap, measure the mass-to-charge ratio of ions with very high accuracy and resolution. mdpi.com This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification. This capability is especially useful in screening methods for a large number of compounds, as it can distinguish target analytes from matrix interferences with similar nominal masses. researchgate.net A method using UPLC-Q/Orbitrap HRMS for screening 60 stimulants, including β-agonists, in animal-derived foods reported detection limits ranging from 0.05 to 0.5 μg/kg and quantification limits from 0.1 to 1 μg/kg. researchgate.net

Performance of a UPLC-Q/Orbitrap HRMS Method for Stimulant Screening researchgate.net
ParameterValue/Description
Mass DeviationLess than 5.0 x 10⁻⁶
Linearity (R²)Greater than 0.9966
Limit of Detection (LOD)0.05 to 0.5 μg/kg
Limit of Quantification (LOQ)0.1 to 1 μg/kg
Method Recoveries70.2% to 111.9%
Relative Standard Deviations0.05% to 9.00%

High Performance Liquid Chromatography (HPLC) with more conventional detectors, such as Ultraviolet (UV) detectors, is also used for the analysis of β-agonists. researchgate.netresearchgate.net While not as sensitive or selective as mass spectrometry, HPLC-UV is a robust and cost-effective technique suitable for quality control of pharmaceutical formulations or for analyzing samples with higher concentrations of the analyte. ijsr.net

Method validation is a critical aspect of HPLC analysis, ensuring that the method is reliable for its intended purpose. researchgate.net Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, and robustness. koreascience.krresearchgate.net For instance, a validated HPLC method for ambroxol (B1667023) hydrochloride and clenbuterol (B1669167) hydrochloride formulations demonstrated good linearity (R² > 0.999), precision (RSD < 1.0%), and recovery (98.29% to 101.84%). koreascience.kr

Typical HPLC Validation Parameters
ParameterPurposeTypical Acceptance CriteriaSource
SpecificityEnsures the signal is from the analyte, free from interference from excipients or degradation products.Peak purity and resolution from other components. koreascience.kr
LinearityDemonstrates a proportional relationship between analyte concentration and instrument response.Correlation coefficient (R²) > 0.999. koreascience.kr
AccuracyMeasures the closeness of the test results to the true value.Recovery typically between 98-102%. koreascience.kr
PrecisionExpresses the closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) < 2%. koreascience.kr
Limit of Quantification (LOQ)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. koreascience.kr

Effective sample preparation is crucial for successful chromatographic analysis, especially for trace-level detection in complex matrices like tissue, plasma, or urine. researchgate.net Solid Phase Extraction (SPE) is a widely used and powerful technique for cleaning up and concentrating analytes from a sample solution prior to analysis. hplc.skthermofisher.com It is a preferred method in the analysis of β-agonists. nih.gov

The SPE process typically involves four steps:

Conditioning: A solvent is passed through the SPE sorbent to activate it and create an environment suitable for sample binding. youtube.com

Loading: The sample solution is passed through the sorbent, where the analyte of interest is retained. youtube.com

Washing: A specific solvent is used to wash away interfering compounds from the sorbent while the analyte remains bound. youtube.com

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the purified and concentrated analyte for collection. thermofisher.comyoutube.com

SPE offers several advantages over traditional liquid-liquid extraction, including lower solvent consumption, faster processing times, higher recoveries, and the potential for automation. researchgate.nethplc.sk Various sorbent materials are available, and innovative polymeric materials like PRiME HLB can simplify the extraction process by eliminating the need for the conditioning and equilibration steps. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Immunoassay-Based Detection Methods

Immunoassay-based methodologies offer a sensitive and specific approach for the detection of this compound in various matrices. These techniques leverage the specific binding interaction between an antibody and the Brombuterol molecule (the antigen). The high specificity of this binding allows for the detection of the target compound even in complex sample mixtures. Two prominent immunoassay techniques employed in this compound research are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Electrochemiluminescent Immunoassay.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound analysis, a competitive ELISA format is commonly employed due to the small size of the Brombuterol molecule. anses.frantibodies-online.com

The development of a competitive ELISA for Brombuterol involves several key steps. Initially, an immunogen is synthesized by coupling Brombuterol to a carrier protein, such as bovine serum albumin (BSA). rsc.orgrsc.org This conjugate is then used to immunize animals, typically mice or rabbits, to elicit an immune response and generate antibodies specific to Brombuterol. rsc.orgrsc.org Similarly, a coating antigen is prepared by linking Brombuterol to a different carrier protein, like ovalbumin (OVA). rsc.org This coating antigen is immobilized on the surface of microtiter plate wells.

The assay principle relies on the competition between the free Brombuterol in the sample and the immobilized Brombuterol-protein conjugate for a limited number of specific antibody binding sites. A known amount of antibody is added to the wells along with the sample. After an incubation period, any unbound reagents are washed away. A secondary antibody, which is conjugated to an enzyme, is then added to bind to the primary antibody. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal, often a color change. The intensity of the signal is inversely proportional to the concentration of Brombuterol in the sample; a lower signal indicates a higher concentration of the target analyte. anses.fr

ELISAs utilizing monoclonal antibodies (mAbs) are valued for their high specificity and the consistent, renewable supply of antibodies from hybridoma cell lines. researchgate.net In the development of a monoclonal antibody-based ELISA for Brombuterol, mice are immunized with a Brombuterol-BSA conjugate to stimulate the production of antibody-secreting cells. rsc.orgrsc.org These cells are then fused with myeloma cells to create hybridoma clones, which are screened for the production of antibodies with high affinity and specificity for Brombuterol. rsc.org

One study reported the development of a sensitive ELISA based on a monoclonal antibody where the 50% inhibition concentration (IC50) was found to be 0.56 ng/mL, and the limit of detection (LOD) was 0.047 ng/mL. rsc.orgrsc.org Another indirect competitive monoclonal ELISA demonstrated an IC50 value of 0.1 µg/kg. tandfonline.com These assays have proven to be effective quantitative and screening methods for Brombuterol in various samples, including swine meat, liver, and feed, offering high sensitivity and sample throughput at a low cost. rsc.org

Polyclonal antibodies, typically produced in rabbits immunized with a Brombuterol-protein conjugate, offer a different set of advantages, including the recognition of multiple epitopes on the antigen, which can sometimes enhance signal amplification. researchgate.netrsc.org A competitive ELISA based on polyclonal antibodies has been developed for the sensitive and specific detection of Brombuterol in tissue and feed samples. rsc.org

In one such study, the developed polyclonal antibody-based ELISA exhibited a high sensitivity, with an IC50 value of 0.165 ng/mL and a limit of detection (LOD) of 0.007 ng/mL. rsc.org This assay demonstrated good accuracy and precision, with acceptable recovery rates and low coefficients of variation, and its results were highly correlated with those obtained by High-Performance Liquid Chromatography (HPLC), confirming its feasibility for the quantitative analysis of Brombuterol. rsc.org

A critical aspect of immunoassay validation is the assessment of cross-reactivity, which measures the extent to which the antibody binds to compounds structurally similar to the target analyte. mdpi.comnih.gov Low cross-reactivity with related substances is crucial for ensuring the specificity of the assay.

In a monoclonal antibody-based ELISA for Brombuterol, no significant cross-reactivity was observed with several structurally related β-agonists, including ractopamine, salbutamol (B1663637), phenylethanolamine A, phenylephrine, and isoproterenol. rsc.org However, a notable cross-reactivity of 52.8% was observed with clenbuterol. rsc.org Another highly specific monoclonal antibody showed no cross-reactivity with other structurally related β-adrenergic agonists. tandfonline.com

A polyclonal antibody-based ELISA also demonstrated high specificity, with cross-reactivity values of less than 6.2% for clenbuterol, terbutaline (B1683087), and cimbuterol, and no cross-reactivity with nine other related compounds. rsc.org

Cross-Reactivity of Immunoassays for Brombuterol
CompoundMonoclonal Antibody-Based ELISA Cross-Reactivity (%) rsc.orgPolyclonal Antibody-Based ELISA Cross-Reactivity (%) rsc.org
Brombuterol100100
Clenbuterol52.8&lt;6.2
Ractopamine&lt;0.1&lt;0.1
Salbutamol&lt;0.1&lt;0.1
Phenylethanolamine A&lt;0.1Not Reported
Phenylephrine&lt;0.1Not Reported
Isoproterenol&lt;0.1Not Reported
TerbutalineNot Reported&lt;6.2
CimbuterolNot Reported&lt;6.2

Electrochemiluminescent Immunoassay

Electrochemiluminescence (ECL) immunoassay is a highly sensitive analytical technique that combines the specificity of an immunoassay with the advantages of electrochemiluminescence detection. mdpi.comnih.gov This method involves the use of labels that can be stimulated to emit light upon electrochemical reaction at an electrode surface.

An ultrasensitive ECL immunosensor has been designed for the detection of Brombuterol, employing a multiple signal amplification strategy. nih.gov This immunosensor utilizes gold nanoparticles (AuNPs) as a substrate to enhance the electron transfer rate and to carry a larger amount of the coating antigen. nih.gov Low-toxicity L-cysteine capped Cadmium Selenide Quantum Dots (CdSe QDs) are used as the ECL signal probe. nih.gov The signal can be further amplified using materials like polyamidoamine dendrimers (PAMAM) and silver-cysteine hybrid nanoribbons. nih.gov

This advanced immunoassay offers a simple, reliable, and rapid method for the selective detection of Brombuterol. Research has demonstrated a wide dynamic range for Brombuterol detection from 0.005 to 700 ng/mL, with a very low detection limit of 1.5 pg/mL. nih.gov The development of such biosensors expands the application of nanomaterials in ECL immunoassays and provides a promising avenue for the detection of Brombuterol and other β-adrenergic agonists. nih.gov

Spectroscopic Methods in Research

Spectroscopic techniques are pivotal in the analysis of pharmaceutical compounds, offering insights into molecular structure, concentration, and intermolecular interactions. In the context of this compound research, various spectroscopic methods are employed to characterize the compound and elucidate its behavior in biological systems.

UV-Vis Absorption Spectroscopy for Compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative determination of compounds that absorb light in the UV-Vis spectrum. iajps.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This method is valued for its simplicity, speed, and cost-effectiveness in pharmaceutical analysis. iajps.com

In the analysis of compounds structurally similar to this compound, UV-Vis spectroscopy is frequently used to determine the concentration in bulk and pharmaceutical dosage forms. ijpsr.comresearchgate.net For instance, a method for the simultaneous estimation of salbutamol sulphate and ambroxol hydrochloride involved measuring absorbance at their respective maximum absorption wavelengths (λmax), 224 nm and 244 nm. researchgate.net When spectral overlap occurs between two or more compounds, derivative spectroscopy can be employed to resolve the individual components. jocpr.com The third-order derivative method, for example, has been used to measure bromhexine (B1221334) hydrochloride and salbutamol sulphate at the zero-crossing point of the other compound, allowing for accurate simultaneous quantification. jocpr.com

Table 1: Linearity Data for UV-Vis Spectrophotometric Analysis of a Beta-2 Agonist This table is representative of data obtained for a compound similar to this compound, demonstrating the linear relationship between concentration and absorbance.

Concentration (µg/mL)Absorbance at λmax (224 nm)
0.10.022
0.20.043
0.30.065
0.40.086
0.50.107
0.60.128
Data adapted from a study on Salbutamol Sulphate. researchgate.net

Fluorescence Spectroscopy for Protein Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between molecules, such as a drug and a protein. nih.gov It relies on the principle that fluorescent molecules (fluorophores) absorb light at a specific wavelength and emit it at a longer wavelength. unito.it Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity (quenching), can provide valuable information about the binding event and the microenvironment of the fluorophore. nih.govresearchgate.net The intrinsic fluorescence of proteins, primarily from tryptophan residues, is often used to monitor these interactions. unito.it

Synchronous fluorescence spectroscopy (SFS) is an advanced fluorescence technique that offers several advantages over conventional methods, including improved selectivity, simpler spectra, and reduced interference from light scattering. nih.govresearchgate.netnih.gov In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them.

This technique has been successfully applied for the simultaneous determination of bambuterol (B1223079), a prodrug of terbutaline, and its main degradation product, terbutaline. nih.govresearchgate.net By using first-derivative SFS with a Δλ of 20 nm, researchers could quantify bambuterol at 260 nm and terbutaline at 290 nm, each at the zero-crossing point of the other, thereby eliminating spectral interference. nih.govresearchgate.net

Table 2: Research Findings from Synchronous Spectrofluorimetric Analysis of Bambuterol and Terbutaline

ParameterBambuterolTerbutaline
Wavelength Difference (Δλ)20 nm20 nm
Measurement Wavelength260 nm290 nm
Linear Concentration Range0.2–6.0 µg/mL0.2–4.0 µg/mL
Data from a study on the simultaneous determination of bambuterol and terbutaline. nih.govresearchgate.net

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorophores, typically a donor and an acceptor. rsc.org It is a non-radiative process where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore. rsc.org The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), making FRET a powerful tool for studying molecular interactions and conformational changes in single molecules. rsc.org

While specific FRET studies on this compound are not extensively documented, the technique offers significant potential for investigating its interaction with target receptors, such as the beta-2 adrenergic receptor. A hypothetical application could involve labeling the receptor with a donor fluorophore and a ligand analogous to this compound with an acceptor fluorophore. Upon binding, the proximity of the donor and acceptor would result in a FRET signal. This approach could be developed into a FRET-based biosensor to screen for ligand binding or to study the kinetics of the drug-receptor interaction in real-time. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is exceptionally sensitive to the secondary and tertiary structure of proteins and the conformation of small molecules. researchgate.netrsc.org Therefore, CD spectroscopy is widely used to monitor conformational changes in proteins upon ligand binding. nih.gov

In a study on (R)-bambuterol hydrochloride, a compound closely related to Brombuterol, CD spectroscopy was utilized to investigate its optical properties and confirm its absolute configuration. nih.gov This demonstrates the utility of CD in characterizing the stereoisomerism of chiral drugs.

Furthermore, CD spectroscopy can be applied to study the impact of this compound binding on its target protein. Any alteration in the protein's secondary structure (e.g., alpha-helix, beta-sheet content) or tertiary structure upon binding would result in a change in the CD spectrum. mdpi.com By monitoring these spectral changes, researchers can gain insight into the structural modifications induced by the drug, which are often linked to its mechanism of action. nih.gov

Other Advanced Analytical Approaches

Beyond spectroscopy, other advanced analytical techniques are crucial for the comprehensive analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques widely used in the pharmaceutical industry. longdom.org These methods are employed for the separation, identification, and quantification of the active pharmaceutical ingredient (API), its impurities, and any degradation products. researchgate.net Combining liquid chromatography with mass spectrometry (LC-MS) provides even greater sensitivity and specificity, allowing for the definitive identification of compounds based on their mass-to-charge ratio. longdom.org These chromatographic methods are fundamental for quality control, stability testing, and routine analysis of this compound in pharmaceutical formulations. ijpsr.comresearchgate.net

Immunosensor Development for Detection

Immunosensors are analytical devices that utilize the specific binding between an antibody and its corresponding antigen to detect a target substance. In the context of this compound detection, these sensors are designed to provide a measurable signal upon the binding of Brombuterol to anti-Brombuterol antibodies. The development of these immunosensors has been significantly advanced through the use of nanomaterials for signal amplification, leading to highly sensitive detection methods.

Electrochemiluminescence is a process where a species generated at an electrode surface undergoes a high-energy electron-transfer reaction to produce an excited state that emits light. This principle has been applied to develop highly sensitive immunosensors for Brombuterol.

One such immunosensor utilized gold nanoparticles (AuNPs), polyamidoamine (PAMAM) dendrimers, and a silver-cysteine hybrid nanoribbon (SNR) for multiple signal amplification. nih.gov In this design, AuNPs served as a substrate to simplify the experimental process, enhance the electron transfer rate, and carry a larger amount of the coating antigen, thereby amplifying the ECL signal. nih.gov The SNR, functionalized with PAMAM dendrimers, provided a large number of amino groups to bond with abundant quantum dots (QDs), which acted as the ECL signal probe. nih.gov This competitive-type immunosensor demonstrated a broad dynamic range for Brombuterol detection from 0.005 to 700 ng/mL, with a very low detection limit of 1.5 pg/mL. nih.gov

Another ECL immunosensor design was based on a signal amplification strategy using CdSe quantum dots as labels and gold nanoparticles as the substrate. researchgate.net In a competitive assay format, the Brombuterol in a sample competes with a coating antigen immobilized on the electrode for the limited binding sites of the CdSe QDs-labeled Brombuterol antibody. researchgate.net This competition results in a change in the ECL signal that is proportional to the concentration of Brombuterol. This immunosensor exhibited a linear range of 0.01–1000 ng/mL and a detection limit of 0.003 ng/mL. researchgate.net

Surface-Enhanced Raman Scattering is a technique that provides greatly enhanced Raman signals from molecules that have been adsorbed onto certain rough metal surfaces. This has been integrated with lateral flow immunoassay (LFIA) technology to create rapid and ultrasensitive detection methods for Brombuterol.

One SERS-based LFIA employed flower-like gold-silver core-shell bimetallic nanoparticles (AuNF@Ag) as the SERS substrate. iaea.org A polyclonal antibody against Brombuterol was immobilized on these nanoparticles, which also carried a Raman reporter molecule (4-mercaptobenzoic acid). iaea.org The assay works on a competitive basis, and the Raman scattering intensity is measured for quantification. This method achieved a limit of detection as low as 0.5 pg/mL. iaea.org

Another study developed a competitive SERS-based LFIA using Ag@Au core-shell nanoparticles as the SERS tags. rsc.org Monoclonal antibodies against Brombuterol were immobilized on these nanoparticles. The quantitative detection of Brombuterol was achieved by measuring the characteristic Raman peak intensity of the reporter molecule. This assay showed an IC50 value of 45 pg/mL and a limit of detection of 0.11 pg/mL. rsc.org

Immunosensor TypePrincipleKey FeaturesLinear RangeLimit of Detection (LOD)Reference
Electrochemiluminescent (ECL)Competitive immunoassay with multiple signal amplification using AuNPs, PAMAM, and SNR.High sensitivity and wide dynamic range.0.005-700 ng/mL1.5 pg/mL nih.gov
Electrochemiluminescent (ECL)Competitive immunoassay with signal amplification using CdSe QDs and AuNPs.High sensitivity and good stability.0.01-1000 ng/mL3 pg/mL researchgate.net
SERS-based Lateral FlowCompetitive immunoassay using flower-like gold-silver core-shell nanoparticles as SERS substrate.Ultrasensitive and rapid (15 min assay time).Not specified0.5 pg/mL iaea.org
SERS-based Lateral FlowCompetitive immunoassay using Ag@Au core-shell nanoparticles as SERS tags.Ultrasensitive and quantitative.Not specified0.11 pg/mL rsc.org

Preclinical and in Vitro Research

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure relates to its biological activity. slideshare.net By analyzing the effects of structural modifications, researchers can identify the key chemical features responsible for a compound's pharmacological effects and optimize them to enhance desired properties. slideshare.netnih.gov

The biological activity of Brombuterol (B1226356) hydrochloride as a β2-adrenergic receptor agonist is intrinsically linked to its specific chemical structure. The key components contributing to its effects are the substituted phenyl ring and the aminoethanol side chain.

4-amino-3,5-dibromophenyl group : The presence and position of the amino group and the bromine atoms on the phenyl ring are critical. The amino group is a common feature in many β2-agonists and is crucial for receptor interaction. The two bromine atoms influence the molecule's electronic properties and its ability to bind effectively to the receptor active site.

tert-butylaminoethanol backbone : This portion of the molecule is essential for its agonist activity. The hydroxyl group on the ethanol (B145695) chain and the bulky tert-butyl group on the amine are known to be important for selectivity and potency at the β2-adrenergic receptor.

Detailed SAR studies specifically delineating the individual contribution of each group for Brombuterol are not extensively available in the public literature. However, based on the general understanding of other β2-agonists like Salbutamol (B1663637) and Clenbuterol (B1669167), these groups are considered the primary pharmacophore. medchemexpress.com

Molecular modification is a key strategy in drug discovery to improve a lead compound's potency, selectivity, and pharmacokinetic profile. biomedres.us This can involve altering functional groups, changing ring systems, or other structural adjustments. nih.gov For β2-adrenergic agonists, modifications often target the substituents on the aromatic ring and the N-alkyl substituent on the amino group to modulate activity and selectivity.

While the principle of molecular modification is well-established, specific published research detailing systematic modifications of the Brombuterol structure to modulate its potency or effects is not readily found in the available scientific literature. Such studies are often proprietary to the discovering entities. Hypothetical modifications could include altering the halogen substituents (e.g., replacing bromine with chlorine) or changing the size of the N-alkyl group to fine-tune receptor affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. spu.edu.sylongdom.org This allows for the prediction of the activity of novel analogs, thereby streamlining the drug development process. spu.edu.sy QSAR models often use physicochemical descriptors like logP, molar volume, and electronic properties to build these correlations. longdom.org

Despite the utility of QSAR in drug design, specific QSAR models and studies dedicated to Brombuterol hydrochloride are not described in the currently accessible research literature. routledge.comnih.govnih.gov Developing a robust QSAR model would require a dataset of structurally related analogs with corresponding biological activity data, which does not appear to be publicly available for the Brombuterol series.

Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being used in drug discovery to analyze large datasets, predict molecular properties, and identify novel drug candidates. nih.govmdpi.com These technologies can recognize complex patterns in SAR data that may not be apparent through traditional analysis, thereby accelerating lead optimization. mdpi.comfrontiersin.org

The application of AI/ML algorithms specifically to the study of this compound's structure-activity relationship has not been reported in the available literature. While AI/ML is used for general drug design, hit identification, and lead optimization across the pharmaceutical industry, its direct use case for this specific compound is not documented in public research. drugdiscoverychemistry.comnih.gov

Co-crystal structure analysis, often involving X-ray crystallography, is a powerful tool in lead optimization. nih.gov By determining the three-dimensional structure of a lead compound bound to its target protein, researchers can gain detailed insights into the key binding interactions. This structural information guides the rational design of more potent and selective analogs. nih.govxtalpi.com

There are no publicly available reports of co-crystal structures of this compound with the β2-adrenergic receptor. Obtaining such a structure would be a significant step in understanding its precise binding mode and would provide a template for structure-based drug design efforts.

Matched Molecular Pair Analysis (MMPA) is a cheminformatics technique that compares pairs of molecules that differ by a single, well-defined structural transformation. nih.govwikipedia.org This method helps to quantify the effect of small chemical changes on a compound's properties, providing actionable rules for drug design. nih.govknime.com

Specific research applying MMPA to a series of Brombuterol analogs is not available in the scientific literature. To perform such an analysis, a dataset of compounds with associated activity data is required to identify chemical transformations that consistently improve desired properties. optibrium.com

Biotransformation Studies

Biotransformation studies are crucial in preclinical research to understand how a chemical compound is metabolized by living organisms. jliedu.ch These studies help in identifying the metabolic pathways and the resulting metabolites, which provides insight into the compound's potential efficacy and toxicity.

In Vitro Metabolism Research (e.g., Pig Liver Microsomes)

In vitro metabolism studies using liver microsomes are a common method to investigate the biotransformation of new chemical entities. nuvisan.combioivt.com Pig liver microsomes are frequently used as a model for human metabolism due to similarities in their enzyme systems. upol.cz Research on the in vitro metabolism of brombuterol has been conducted using pig liver microsomes to elucidate its metabolic fate. sigmaaldrich.com Such studies typically involve incubating the compound with the microsomes in the presence of necessary cofactors, like NADPH, to facilitate enzymatic reactions. acibadem.edu.tr

Metabolic Pathways and metabolite Identification

Metabolic pathways are a series of chemical reactions in a cell that convert a compound into other products, known as metabolites. wikipedia.orglongdom.org The identification of these metabolites is essential for understanding the complete disposition of a drug or chemical in the body. jliedu.chnih.gov For β-agonists like brombuterol, common metabolic pathways include conjugation with glucuronic acid and oxidation. nih.gov The resulting metabolites can be identified and quantified using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). plos.orgbohrium.comacs.org

In Vitro Toxicity Assessment

In vitro toxicity assessment is a critical component of preclinical research, providing valuable information on the potential of a substance to cause harm to living cells without the use of live animals. upmbiomedicals.com These assays are fundamental in the early stages of drug development and chemical safety evaluation.

Genotoxicity Assays (e.g., Ames Assay, Micronucleus Assay)

Genotoxicity assays are designed to detect the potential of a chemical to damage genetic material. nelsonlabs.com A standard battery of tests often includes the Ames test and the in vitro micronucleus assay. nih.govservice.gov.uk

The Ames test , or bacterial reverse mutation assay, uses specific strains of Salmonella typhimurium to detect gene mutations. nelsonlabs.comservice.gov.uk It is a widely accepted initial screening tool for mutagenic potential. wuxiapptec.com

The in vitro micronucleus assay identifies substances that can cause chromosomal damage. wuxiapptec.commiltenyibiotec.com This test can detect both clastogenicity (chromosome breakage) and aneugenicity (changes in chromosome number). wuxiapptec.com

Genotoxicity AssayPrincipleEndpoint
Ames Test Detects reverse mutations in specific bacterial strains. nelsonlabs.comservice.gov.ukGene mutations
In Vitro Micronucleus Assay Detects the formation of micronuclei from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. wuxiapptec.commiltenyibiotec.comChromosomal damage (clastogenicity and aneugenicity)

Cytotoxicity Assays (e.g., Neutral Red Uptake Assay)

Cytotoxicity assays measure the ability of a substance to cause cell death. upmbiomedicals.comqualitybiological.com The Neutral Red Uptake (NRU) assay is a widely used method to assess cytotoxicity. nih.govre-place.benih.gov This assay is based on the ability of viable cells to take up and store the neutral red dye in their lysosomes. re-place.benih.govabcam.com When cells are damaged or killed by a toxic substance, their ability to retain the dye is diminished, providing a quantitative measure of cytotoxicity. qualitybiological.comabcam.com

Cytotoxicity AssayPrincipleEndpoint
Neutral Red Uptake (NRU) Assay Measures the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. re-place.benih.govabcam.comCell viability/cytotoxicity

Challenges and Future Directions in Brombuterol Hydrochloride Research

Advanced Research Technologies and Methodologies

The future of pharmaceutical research, including that of Brombuterol (B1226356) hydrochloride and its analogues, is intrinsically linked to the adoption of advanced technologies. These innovations are set to revolutionize the discovery, synthesis, and testing pipeline.

Artificial Intelligence (AI) and its subfield, Machine Learning (ML), are transforming drug discovery and development by processing vast datasets to identify patterns and make predictions. nih.gov In the context of Brombuterol hydrochloride research, AI can be applied in several key areas. ML algorithms can analyze existing data on β-agonists to predict the properties of novel molecular structures, potentially identifying candidates with improved efficacy or different receptor selectivity without the need for initial synthesis and testing. mednexus.org This computational screening can drastically reduce the time and cost associated with the early stages of drug discovery. mednexus.org

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against specific biological targets. hudsonlabautomation.com The integration of robotics and automation has significantly enhanced the power of HTS. hudsonlabautomation.comdispendix.com Automated systems, including liquid handlers and robotic plate movers, execute screening protocols with high precision, minimizing human error and increasing reproducibility. dispendix.comnih.gov This is crucial for generating the high-quality, consistent data needed for lead identification. ufl.edu

For research on β-agonists like this compound, automated HTS can screen thousands of compounds to identify those that modulate β-adrenergic receptor activity. ufl.edu The process involves moving microplates through a series of stations for liquid dispensing, incubation, and sensor-based evaluation, all choreographed by control software. hudsonlabautomation.comnih.gov This level of automation not only increases the speed and scale of experiments but also reduces the consumption of costly reagents and allows for miniaturization, further lowering costs. dispendix.comufl.edu

Table 1: Comparison of Manual vs. Automated High-Throughput Screening

FeatureManual ScreeningAutomated HTS
Throughput Low; limited by human capacity.High; can screen thousands to millions of compounds rapidly. hudsonlabautomation.com
Accuracy & Precision Prone to human error and variability. dispendix.comHigh precision and accuracy due to robotic handling. dispendix.comnih.gov
Speed Slow and labor-intensive. hudsonlabautomation.comSignificantly faster turnaround times. dispendix.com
Cost High labor costs and reagent use per sample.Reduced labor and reagent costs through miniaturization. dispendix.com
Data Quality Variable consistency.Highly consistent and reproducible data. ufl.edu
Scalability Difficult to scale up.Easily scalable for large compound libraries.

Microscale chemistry, often performed on "lab-on-a-chip" devices, offers significant advantages for the rapid synthesis of chemical compounds. nih.gov These platforms use microfluidic channels to handle minute quantities of reagents with high precision. mdpi.com The high surface-to-volume ratio in these microreactors allows for rapid heat transfer and mixing, which can accelerate reaction rates and improve selectivity compared to traditional large-scale methods. nih.gov

This technology is particularly valuable for synthesizing novel compounds or for producing radiolabeled tracers for imaging studies, such as those used in Positron Emission Tomography (PET). nih.govmdpi.com The development of platforms compatible with a wide range of organic solvents enables multi-step syntheses, like those required for complex molecules, to be performed efficiently on-chip. nih.gov Click chemistry, a set of highly efficient and specific reactions, is particularly well-suited for microfluidic systems, allowing for the quick and reliable assembly of complex molecules from smaller units. labmanager.com This approach could accelerate the synthesis of this compound analogues for further study.

A significant challenge in drug development is that traditional two-dimensional cell cultures often fail to replicate the complex environment of human organs. nih.gov Organ-on-a-chip (OoC) technology addresses this limitation by using microfluidic devices to create three-dimensional microenvironments that mimic the structure and function of human organs. mdpi.commdpi.com These chips contain continuously perfused chambers lined with human cells, recreating tissue interfaces and physiological fluid flow. mdpi.comufluidix.com

For a β-agonist like this compound, which primarily targets receptors in the lungs, a "lung-on-a-chip" could provide a much more accurate in vitro model for studying efficacy and potential toxicity than standard cell cultures. mdpi.comcrueltyfreeinternational.org By integrating multiple organ models onto a single device (a "body-on-a-chip"), researchers can also study organ interactions and the metabolic fate of a compound. nih.gov This technology holds immense promise for improving the predictive power of preclinical testing and reducing the reliance on animal models. nih.govmdpi.com

Table 2: Examples of Organ-on-a-Chip Models and Research Applications

Organ-on-a-Chip ModelKey FeaturesPotential Research Application
Lung-on-a-Chip Air-liquid interface, breathing motions (mechanical strain), endothelial channels. crueltyfreeinternational.orgStudying respiratory drug efficacy, toxicity, and disease modeling.
Liver-on-a-Chip Functional liver cells (hepatocytes), bile ducts, simulation of metabolic processes. nih.govmdpi.comAssessing drug metabolism and drug-induced liver injury.
Heart-on-a-Chip Beating heart cells, simulation of cardiac muscle contraction, electrical sensing. mdpi.comEvaluating cardiotoxicity and efficacy of cardiovascular drugs.
Blood-Brain Barrier-on-a-Chip Co-culture of endothelial cells, pericytes, and astrocytes with fluid flow. nih.govTesting the ability of drugs to cross the blood-brain barrier.
Gut-on-a-Chip Intestinal epithelial cells, peristalsis-like motions, microbiome integration. nih.govInvestigating drug absorption, metabolism, and gut-drug interactions.

Ethical Considerations in Research Methodology

Modern scientific research is governed by a strong ethical framework designed to protect the welfare of all participants and ensure the integrity of the findings. enago.comcayuse.com This is particularly relevant in pharmaceutical research, where the potential for harm must be carefully weighed against the potential benefits. enago.comresearchgate.net

There is a significant ethical and scientific impetus to reduce and ultimately replace the use of animals in research. nih.gov This is guided by the "3Rs" principle: Replacement, Reduction, and Refinement. nih.govbund.de

Replacement: This involves substituting traditional animal tests with non-animal methods. nih.gov These include in vitro techniques using human cells and tissues, which can provide more relevant data for human biology. crueltyfreeinternational.org For example, cell transformation assays can be faster and use fewer animals. nih.gov

Reduction: This principle aims to decrease the number of animals used to the minimum required to obtain scientifically valid results. bund.de

Refinement: This focuses on minimizing any pain, suffering, or distress experienced by research animals and enhancing their welfare. nih.govbund.de

A variety of alternative methods are now available. In silico computer models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict a chemical's properties based on its structure. europa.eu The "read-across" approach uses data from structurally similar compounds to make predictions, avoiding redundant testing. europa.eu Furthermore, non-mammalian models like zebrafish can be used for rapid, cost-effective assessment of a chemical's effects on a whole biological system. nih.gov These New Approach Methodologies (NAMs) are not only ethically preferable but can also provide more human-relevant data, improving the efficiency and accuracy of safety and efficacy testing. nih.gov

Collaborative Research Frameworks

The complexity of monitoring and researching chemical compounds like this compound necessitates integrated efforts that span across different sectors. Collaborative frameworks that bring together the unique strengths of academia, industry, and government are crucial for advancing research, developing robust analytical methods, and ensuring global food safety. These partnerships create a synergistic environment where academic innovation, industrial application, and governmental oversight converge to address the challenges associated with the illicit use of growth-promoting agents.

Trilateral partnerships between academia, industry, and government represent a powerful model for tackling complex scientific challenges such as the detection and control of this compound. This "Triple Helix" model of innovation fosters a more effective and rapid translation of research into practical applications and regulatory frameworks. labchis.com Each entity plays a distinct yet complementary role in this collaborative ecosystem.

The Role of Each Sector:

Academia: Academic institutions are the primary drivers of fundamental research and innovation. They contribute by developing novel analytical techniques, studying the metabolic pathways of compounds like this compound, and providing the foundational scientific knowledge required for method development. researchgate.net University researchers often have the expertise to explore new technologies, such as advanced mass spectrometry techniques or novel immunoassays, that can lead to more sensitive and specific detection methods. europeanproceedings.com

Industry: The private sector, including analytical instrument manufacturers, chemical standard suppliers, and food producers, is essential for translating academic research into real-world applications. Industry partners can provide state-of-the-art equipment, develop commercial testing kits, and supply certified reference materials, such as those from Alta Scientific Co., Ltd., which are crucial for method validation. nih.govfera.co.ukaltascientific.cn Collaborations, such as the one between Waters Corporation and Fera Science Ltd., focus on developing and validating specific, targeted methods for β-agonist determination that meet the rigorous demands of both official control and industry due diligence. waters.comsujb.gov.cz

Government and Regulatory Bodies: Government agencies and international organizations play a critical role in setting regulatory standards, funding research, and coordinating national and international monitoring programs. science.gov Bodies like the European Union and the Joint FAO/IAEA Division establish maximum residue limits (MRLs) or action levels for prohibited substances, which drives the need for sensitive analytical methods. fera.co.ukfao.org Government funding, through initiatives like China's "Scientific and Technical Innovation Project," directly supports research at academic institutions to address high-priority food safety issues. nih.gov Furthermore, international Coordinated Research Projects (CRPs) organized by the FAO/IAEA bring together research institutes from developing and developed countries to build capacity and harmonize analytical techniques for monitoring veterinary drug residues. fao.orgiaea.org

Models of Collaboration:

These partnerships can take various forms, from formal, government-funded consortia to more informal, project-based collaborations. A successful model involves industry providing unrestricted funds for research on high-priority issues, with an independent scientific advisory panel of academic and government experts providing oversight and direction. nih.govresearchgate.net This ensures the research remains objective and focused on public good while leveraging industry resources.

The development of analytical methods for Brombuterol and other β-agonists often occurs within such frameworks. For instance, a research project at the Chinese Academy of Agricultural Sciences, funded by a government grant, led to the development of a rapid analysis method for 26 beta-agonists. nih.gov This project involved collaboration with an industry partner for the production of specialized cleanup filters. nih.gov

The table below illustrates examples of collaborative efforts and their outcomes in the broader field of veterinary drug residue analysis, which provides a model for this compound research.

Collaborative Framework/Project Key Participants Primary Objective Key Outcomes/Findings
Joint FAO/IAEA Coordinated Research Project (CRP) fao.orgiaea.orgresearchgate.netFAO/IAEA (Governmental/International), Member State Research Institutes (Academic)To develop and harmonize radiometric and allied analytical methods for monitoring veterinary drug residues in developing countries.Development and validation of numerous analytical methods, enhanced networking among research institutions, and improved food safety control capabilities in participating countries. fao.orgresearchgate.net
Fresh Express Produce Safety Research Initiative nih.govresearchgate.netFresh Express (Industry), Scientific Advisory Panel (Academia & Government)To fund multidisciplinary research on produce safety and rapidly disseminate findings.Funded nine research projects on E. coli O157:H7, identified future research directions, and provided a model for leveraging sector strengths for applied research. nih.govresearchgate.net
National Research Funding Projects (China) nih.govwaters.comChinese Government (e.g., Ministry of Agriculture), Chinese Academy of Agricultural Sciences (Academic)To develop sensitive and efficient methods for detecting illegal residues in food products.Creation of new analytical methods for multiple β-agonists, including Brombuterol, with improved limits of detection and quantification. nih.govwaters.com
Industry-Led Method Development waters.comsujb.gov.czWaters Corporation (Industry), Fera Science Ltd. (Government-related/Commercial)To develop and validate a specific, targeted UPLC-MS/MS method for the determination of β-agonists in various animal tissues.A robust and sensitive analytical method suitable for both official regulatory control and industry due diligence testing. waters.comsujb.gov.cz

These collaborative frameworks are essential for building the scientific infrastructure needed to monitor and control substances like this compound. By integrating the research capabilities of academia, the technological and scaling power of industry, and the regulatory and coordinating functions of government, these partnerships ensure that scientific advancements lead to tangible improvements in food safety and public health. A persistent challenge, however, can be the "weak partnership link between research and industry," which requires proactive measures and intermediary organizations to facilitate effective collaboration. europeanproceedings.comscience.gov

Q & A

Q. What are the critical safety considerations when handling Brombuterol hydrochloride in laboratory settings?

this compound exhibits acute oral toxicity (H302) and potential organ damage upon prolonged exposure (H373) . Researchers must:

  • Use personal protective equipment (PPE), including gloves and lab coats, and avoid inhalation of dust .
  • Store the compound in a ventilated area away from incompatible materials (e.g., strong oxidizers) .
  • Follow environmental precautions to prevent contamination of water systems due to its aquatic toxicity (H410) .
  • Dispose of waste via certified hazardous waste protocols, referencing local regulations .

Q. How should researchers design experiments to detect this compound residues in biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges to isolate Brombuterol from complex matrices like pork .
  • Analytical Method : Employ LC-MS/MS with a pentafluorophenyl (PFP) column for enhanced separation efficiency compared to traditional C18 phases. This improves resolution of structurally similar β-agonists .
  • Validation : Include spike-recovery tests and internal standards (e.g., deuterated analogs like Brombuterol-D9) to ensure accuracy and precision .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Store at room temperature in airtight containers protected from light and moisture .
  • Avoid long-term storage to prevent degradation, which may generate hazardous byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory data in chromatographic analysis of this compound?

Contradictions often arise from:

  • Column Selectivity : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate gradients) to address co-elution issues .
  • Impurity Interference : Use high-purity reference standards (e.g., CAS 41937-02-4) and validate methods against pharmacopeial guidelines (e.g., USP) to distinguish Brombuterol from analogs like Bambuterol .
  • Instrument Calibration : Regularly calibrate MS detectors and use isotope dilution for quantitation to mitigate signal drift .

Q. What methodological approaches are effective for assessing the environmental impact of this compound degradation?

  • Ecotoxicological Studies : Conduct bioassays using Daphnia magna or algae to evaluate chronic aquatic toxicity (EC50/LC50) .
  • Degradation Pathways : Simulate environmental conditions (e.g., UV exposure, microbial activity) and analyze breakdown products via high-resolution mass spectrometry (HRMS) .
  • Soil Mobility : Use column leaching experiments to assess adsorption coefficients (Kd) and predict groundwater contamination risks .

Q. How can chiral chromatography validate the enantiomeric purity of this compound?

  • Column Selection : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Method Development : Prepare standard solutions of R- and S-isomers and optimize mobile phases (e.g., hexane/ethanol with 0.1% diethylamine) to achieve baseline separation .
  • Purity Criteria : Enforce acceptance thresholds (e.g., ≥98% enantiomeric excess) aligned with ICH Q6A guidelines for pharmaceutical substances .

Q. What experimental models are suitable for studying chronic toxicity of this compound?

  • In Vitro Models : Use hepatocyte or renal cell lines to assess organ-specific cytotoxicity (e.g., IC50 values) and oxidative stress markers (e.g., glutathione depletion) .
  • In Vivo Models : Conduct subchronic rodent studies (28–90 days) with dose-ranging to evaluate histopathological changes in target organs (e.g., liver, kidneys) .
  • Biomarker Identification : Quantify serum enzymes (e.g., ALT, AST) and urinary metabolites to correlate exposure levels with toxicity endpoints .

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